Cas no 2965-64-2 ((2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one)
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-4'-fluorochalcone
- NULL
- 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- 4'-FLUORO-4-METHOXYCHALCONE
- p-fluorophenyl 3-(p-methoxyphenyl)-2-propenyl ketone
- CHEMBL2272484
- NSC125832
- (2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one #
- SR-01000117231
- AOINTYAZKYYNGN-NYYWCZLTSA-N
- C16H13FO2
- A819993
- (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- NSC-125832
- AKOS001707538
- (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-
- SCHEMBL10033953
- MFCD00017964
- SR-01000117231-1
- 4 inverted exclamation marka-Fluoro-4-methoxychalcone
- 2965-64-2
- J-017592
- trans-4'-Fluoro-4-methoxychalcone
- (2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one
-
- MDL: MFCD00017964
- Inchi: 1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+
- InChI Key: AOINTYAZKYYNGN-NYYWCZLTSA-N
- SMILES: FC1C=CC(=CC=1)C(/C=C/C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 256.09000
- Monoisotopic Mass: 256.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.1948 (estimate)
- Melting Point: 107-108 °C
- PSA: 26.30000
- LogP: 3.73040
- Solubility: Insoluble in water
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F792185-1g |
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one |
2965-64-2 | 1g |
$ 50.00 | 2022-06-04 | ||
| TRC | F792185-5g |
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one |
2965-64-2 | 5g |
$ 185.00 | 2022-06-04 | ||
| TRC | F792185-10g |
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one |
2965-64-2 | 10g |
$ 275.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1254226-1g |
2-Propen-1-one, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)- |
2965-64-2 | 98% (HPLC) | 1g |
$75 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1254226-5g |
2-Propen-1-one, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)- |
2965-64-2 | 98% (HPLC) | 5g |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1254226-25g |
2-Propen-1-one, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)- |
2965-64-2 | 98% (HPLC) | 25g |
$330 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1254226-100g |
2-Propen-1-one, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)- |
2965-64-2 | í¦98%(HPLC) | 100g |
$1130 | 2023-05-17 | |
| Fluorochem | 005223-1g |
4-Methoxy-4'-fluorochalcone |
2965-64-2 | = 98% (HPLC) | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 005223-5g |
4-Methoxy-4'-fluorochalcone |
2965-64-2 | = 98% (HPLC) | 5g |
£41.00 | 2022-03-01 | |
| Fluorochem | 005223-25g |
4-Methoxy-4'-fluorochalcone |
2965-64-2 | = 98% (HPLC) | 25g |
£167.00 | 2022-03-01 |
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one Suppliers
(2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on (2e)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one
Compound CAS No 2965-64-2: (2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one
(2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)Prop-2-en-1-one, also known by its CAS registry number CAS No 2965-64-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of α,β-unsaturated ketones, which are known for their versatile reactivity and wide-ranging applications in drug design and synthesis.
The molecular structure of (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one comprises two aromatic rings: a 4-fluorophenyl group and a 4-methoxyphenyl group, connected by a conjugated enone system. The presence of electron-withdrawing groups (fluorine) and electron-donating groups (methoxy) on the aromatic rings introduces interesting electronic properties to the molecule, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of this compound in medicinal chemistry. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. The conjugated enone system in this compound facilitates photochemical reactions, which have been utilized in the development of light-responsive drug delivery systems.
In terms of synthesis, several methods have been reported for the preparation of CAS No 2965-64-2. One common approach involves the condensation reaction between a substituted benzaldehyde and a ketone derivative under appropriate conditions. The stereochemistry at the double bond (E configuration) is crucial for determining the compound's properties and reactivity.
The spectroscopic properties of this compound have also been extensively studied. UV-vis spectroscopy reveals strong absorption bands due to the conjugated π-system, which are sensitive to environmental factors such as solvent polarity and temperature. These properties make it a useful model compound for studying excited-state dynamics in aromatic systems.
Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are critical for predicting its reactivity in various chemical reactions.
In conclusion, (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS No 2965-64-2) is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance in contemporary chemical research.
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